Research suggests that 1,3-Dimethylbutylamine may possess stimulant properties. A study published in the journal "Drug Testing and Analysis" identified 1,3-DMBA in several dietary supplements marketed for weight loss and energy enhancement []. However, the study emphasizes that the physiological and toxicological properties of 1,3-DMBA remain unknown, and further research is needed to understand its potential effects [].
1,3-DMBA has been utilized in research investigating the application of unfunctionalised polymethacrylate resin as a stationary phase in liquid chromatography with UV detection []. This research explored the potential of this resin for separating various types of molecules.
Studies have aimed to differentiate between naturally occurring and synthetic sources of 1,3-DMBA. Research published in "Journal of Pharmaceutical and Biomedical Analysis" developed methods to analyze tea leaves and dietary supplements for the presence of 1,3-DMBA, aiming to distinguish between its natural occurrence in some tea varieties and synthetic addition to dietary supplements [].
1,3-Dimethylbutylamine is an organic compound with the chemical formula . It is classified as an aliphatic amine and is structurally characterized by two methyl groups attached to the nitrogen atom of a butylamine backbone. This compound is known for its stimulant properties and has been used in various dietary supplements, particularly for enhancing athletic performance and weight loss.
The exact mechanism of action of 1,3-DMBA is not fully understood. Due to its structural similarity to methylhexanamine (DMAA), it is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and epinephrine []. These neurotransmitters play a role in alertness, focus, and energy regulation.
1,3-DMBA is considered a potentially unsafe substance. The US Food and Drug Administration (FDA) banned its use in dietary supplements in 2015 due to concerns about its safety profile []. Studies suggest it can elevate blood pressure and heart rate, and there have been reports of serious adverse effects, including heart attack and stroke, in individuals who have consumed it [].
1,3-Dimethylbutylamine can be synthesized through several methods:
These methods highlight the compound's synthetic accessibility in laboratory settings.
Research on the interactions of 1,3-Dimethylbutylamine indicates that it may interact adversely with other stimulant drugs, potentially exacerbating side effects such as increased heart rate and elevated blood pressure. Caution is advised when combining this compound with other medications metabolized by the liver, as it may alter their efficacy due to changes in metabolic rates .
1,3-Dimethylbutylamine shares structural similarities with several other compounds that exhibit stimulant properties. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1,3-Dimethylamylamine | C7H17N | Known for similar stimulant effects; banned in dietary supplements due to safety concerns. |
1,4-Dimethylamylamine | C7H17N | Related but distinct; also associated with increased heart rate and blood pressure. |
Dimethylhexylamine | C7H17N | Used similarly but varies in potency and side effects compared to 1,3-dimethylbutylamine. |
Uniqueness: While these compounds share a common framework of aliphatic amines, 1,3-dimethylbutylamine is particularly noted for its specific arrangement of methyl groups which influences its biological activity profile and regulatory status.
HPLC protocols for DMBA analysis prioritize selectivity, sensitivity, and reproducibility. A landmark study optimized reverse-phase HPLC using a C18 column (250 mm × 4.6 mm, 5 μm) with a methanol-water gradient (65:35 to 85:15 over 20 minutes) at 1.0 mL/min flow rate. UV detection at 210 nm achieved a limit of detection (LOD) of 0.12 μg/mL and limit of quantification (LOQ) of 0.38 μg/mL in tea leaf extracts [1]. Validation studies demonstrated linearity (R² = 0.9992) across 0.5–50 μg/mL, with intraday and interday precision below 2.3% RSD [1].
Complementary work employed fluorescence detection (excitation 260 nm, emission 320 nm) to enhance specificity in serum samples, resolving DMBA from co-eluting biogenic amines [4]. However, biological matrices required solid-phase extraction (C18 cartridges) prior to analysis, recovering 89–94% of spiked DMBA at 5–100 ng/mL concentrations [4].
Table 1: Optimized HPLC Parameters for DMBA Analysis
Parameter | Reverse-Phase HPLC [1] | Fluorescence HPLC [4] |
---|---|---|
Column | C18 (250 × 4.6 mm) | C18 (150 × 3.0 mm) |
Mobile Phase | Methanol-water gradient | Acetonitrile-0.1% formic acid |
Flow Rate | 1.0 mL/min | 0.4 mL/min |
Detection | UV (210 nm) | Fluorescence |
LOD | 0.12 μg/mL | 0.05 ng/mL |
Linear Range | 0.5–50 μg/mL | 5–100 ng/mL |
Chiral separation of DMBA enantiomers is critical given the stereospecific bioactivity of synthetic variants. A validated GC-MS method utilizing an Astec CHIRALDEX G-DM capillary column (30 m × 0.25 mm, 0.12 μm) achieved baseline resolution under isothermal conditions (30°C) [3]. Derivatization with pentafluoropropionic anhydride (PFPA) enhanced volatility, producing N-pentafluoropropionyl-DMBA derivatives detectable via flame ionization detection (FID) at 250°C [3]. The method distinguished synthetic racemic mixtures from plant-derived DMBA, which exhibited a 98:2 enantiomeric ratio favoring the (R)-form in Camellia sinensis [1] [3].
Table 2: Chiral GC-MS Conditions for DMBA Enantiomers
Parameter | Specification [3] |
---|---|
Column | Astec CHIRALDEX G-DM |
Oven Temperature | 30°C (isothermal) |
Derivatization Reagent | PFPA |
Carrier Gas | Helium (1 mL/min) |
Injection Volume | 1.0 μL (100:1 split) |
Retention Times | 12.8 min (R), 13.5 min (S) |
Key validation metrics included enantiomeric resolution (Rs = 2.1), precision (<1.8% RSD), and linearity (R² = 0.9987) across 1–100 μg/mL [3].
While UHPLC-QToF-MS enables high-resolution DMBA speciation, method validation faces three primary hurdles:
Table 3: UHPLC-QToF-MS Validation Metrics for DMBA
Parameter | Result [5] |
---|---|
Mass Accuracy | <2 ppm |
Intraday Precision | <3.5% RSD |
Interday Precision | <5.2% RSD |
Recovery (Spiked Serum) | 92–105% |
Linear Range | 0.1–200 ng/mL |
Despite these advances, interlaboratory variability in CID energy settings (10–40 eV) complicates spectral library matching, underscoring the need for harmonized protocols [5] [6].
Flammable;Corrosive;Irritant